Structural Uniqueness: The 5-Chloropyridin-3-yl Ether Motif Distinguishes from 3-Chloro, 3-Amino, and 3-Piperazinyl Analogs
The target compound contains a 3-(5-chloropyridin-3-yl)oxy substituent that is absent from all commonly cataloged 5,6-dimethylpyridazine-4-carbonitrile analogs. The closest commercially available comparator, 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (CAS 93824-72-7), bears a chlorine atom at the 3-position instead of the chloropyridinyl ether, resulting in a molecular weight difference of +93.1 g/mol (target: 260.68 vs. comparator: 167.6 g/mol) and a fundamentally different hydrogen-bond acceptor/donor profile (5 HBA / 0 HBD vs. 3 HBA / 0 HBD) . Other analogs such as 3-[(3-methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile (CAS 1181502-02-2, MW 220.27) and 3-(piperazin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile employ amino linkages rather than an ether, altering both the electronic conjugation with the pyridazine ring and the pKa of the linking heteroatom . The chloropyridine ring introduces an additional aromatic system capable of π-π stacking and halogen bonding interactions not available to aliphatic amino or simple chloro analogs.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor/donor count |
|---|---|
| Target Compound Data | MW 260.68 g/mol; HBA 5; HBD 0; Rotatable bonds 3 |
| Comparator Or Baseline | 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile: MW 167.6 g/mol; HBA 3; HBD 0. 3-[(3-Methoxypropyl)amino]-5,6-dimethylpyridazine-4-carbonitrile: MW 220.27; HBA 5; HBD 1. |
| Quantified Difference | ΔMW = +93.1 g/mol vs. 3-chloro analog; ΔMW = +40.4 g/mol vs. 3-aminoalkyl analog. Additional aromatic ring and chlorine atom present only in target. |
| Conditions | Calculated from molecular formulae (C₁₂H₉ClN₄O vs. C₇H₆ClN₃ vs. C₁₁H₁₆N₄O). Physicochemical data cross-referenced from ChemSpider, ChemicalBook, and vendor datasheets. |
Why This Matters
The 5-chloropyridin-3-yl ether imparts a unique pharmacophoric pattern (aromatic halogen, pyridine N, ether O) that is not accessible through simple 3-chloro or 3-amino substitution, enabling distinct protein-ligand interaction profiles relevant for screening library diversity.
